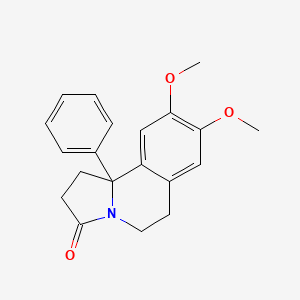
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a nitrobenzylidene group attached to the 4-position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine typically involves the condensation of 1-methyl-4-piperidone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an iminium intermediate, which then undergoes elimination to yield the desired product. The reaction conditions often include the use of pyrrolidine as a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-(4-aminobenzylidene)-1,4-dihydropyridine.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted nitrobenzylidene derivatives.
Scientific Research Applications
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive dihydropyridines.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the dihydropyridine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-1H-imidazol-5(4H)-ones: These compounds share structural similarities and have been studied for their fluorescent properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications.
Uniqueness
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is unique due to the presence of both a nitrobenzylidene group and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2590-87-6 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-10H,1H3 |
InChI Key |
DRAUPCPPCPEKKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





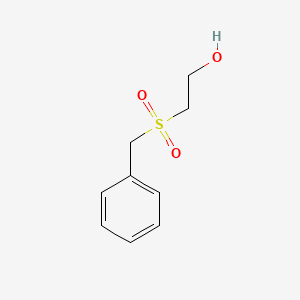
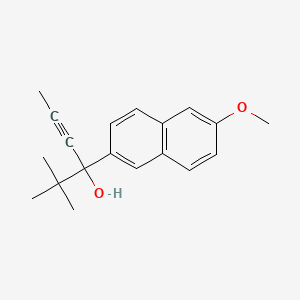
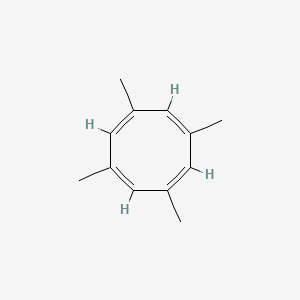
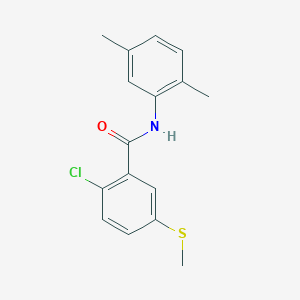
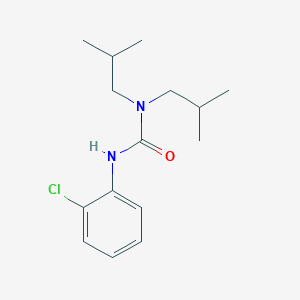
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)




